2,2-Dibenzylpropanedioate
Description
2,2-Dibenzylpropanedioate is a diester derivative of propanedioic acid (malonic acid), featuring two benzyl groups attached to the central carbon atom. Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol. As a malonate ester, it serves as a versatile intermediate in organic synthesis, particularly in alkylation and condensation reactions (e.g., the malonic ester synthesis). The benzyl groups enhance lipophilicity, influencing solubility and reactivity compared to simpler alkyl esters like diethyl malonate. While specific data on its physical properties (e.g., boiling point, density) are unavailable in the provided evidence, its structural analogs offer insights into its behavior.
Properties
Molecular Formula |
C17H14O4-2 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2,2-dibenzylpropanedioate |
InChI |
InChI=1S/C17H16O4/c18-15(19)17(16(20)21,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)(H,20,21)/p-2 |
InChI Key |
YSZJTDBKDUARSQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
2,2-Difluorocyclopropanecarboxylic Acid (C₄H₄F₂O₂)
Comparison :
- Acidity : 2,2-Dibenzylpropanedioate, as an ester, is less acidic than 2,2-difluorocyclopropanecarboxylic acid.
Maleimide-Functionalized Poly-p-xylylene
Comparison :
- Reactivity : Maleimide groups undergo rapid thiol reactions, whereas this compound participates in nucleophilic substitutions or condensations.
Physical and Chemical Properties
The table below extrapolates data from analogous compounds:
Research Findings and Gaps
- Synthetic Challenges : Fluorinated compounds require specialized techniques (e.g., gas-phase deposition ), while benzyl esters may involve benzylation of malonic acid.
- Environmental Impact : Chlorinated biphenyls (e.g., PCB congeners ) highlight the need to assess this compound’s biodegradability and toxicity.
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